molecular formula C15H21NO5 B2822021 Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate CAS No. 201810-12-0

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate

Cat. No.: B2822021
CAS No.: 201810-12-0
M. Wt: 295.335
InChI Key: LNVZCBNGMUMVHW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is an organic compound with the molecular formula C15H21NO5. It is a derivative of phenoxyacetic acid and features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ethyl 2-bromoacetate and 4-aminophenol.

    Formation of Phenoxyacetic Acid Derivative: 4-Aminophenol is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-aminophenoxy)acetate.

    Protection of Amine Group: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Obtained after ester hydrolysis.

Scientific Research Applications

Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules for drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate depends on its role as an intermediate in chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of complex molecules. The ester group can be hydrolyzed to introduce carboxylic acid functionality, which can further participate in various chemical transformations.

Comparison with Similar Compounds

    Ethyl 2-(4-aminophenoxy)acetate: Lacks the Boc protection, making it more reactive but less selective.

    Ethyl 2-(4-{[(methoxy)carbonyl]amino}phenoxy)acetate: Features a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability.

    Ethyl 2-(4-{[(benzyloxy)carbonyl]amino}phenoxy)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group, which can be removed under different conditions compared to Boc.

Uniqueness: Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is unique due to its Boc-protected amine group, which provides stability and selectivity in synthetic applications. The Boc group can be easily removed under mild acidic conditions, making it a preferred choice for protecting amines during multi-step syntheses.

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZCBNGMUMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet was added 4-(1,1-dimethylethoxycarbonylamino)phenol (8.20 g, 39.19 mmol), Cs2CO3 (25.54 g, 78.38 mmol), DMF (75 mL), and ethyl bromoacetate (4.78 mL, 43.11 mmol). This heterogeneous mixture was stirred at ambient temperature for 3.5 h. The mixture was diluted with a little CHCl3 and filtered through a frit to remove the salts. The DMF was removed under high vacuum and the residue was suspended in 500 mL of EtOAc. This mixture was washed with H2O (3×), and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo, gave an oil. This material was chromatographed on 400 g of silica gel using 20% EtOAc-hexane as eluant. There was obtained 11.9 g (100%) of ethyl (4-(1,1-dimethylethoxycarbonylamino)phenoxy)acetate as an oil.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
25.54 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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